molecular formula C5H11N B2419403 2alpha-Isopropylaziridine CAS No. 479484-11-2

2alpha-Isopropylaziridine

Cat. No.: B2419403
CAS No.: 479484-11-2
M. Wt: 85.15
InChI Key: JHTQHOGTBDMULK-YFKPBYRVSA-N
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Description

2alpha-Isopropylaziridine is a chemical compound with the molecular formula C5H11N and a molecular weight of 85.15 g/mol . Its structure is characterized by a three-membered aziridine ring with an isopropyl substituent . Aziridines are a significant class of organic compounds known for their high reactivity due to ring strain, making them valuable intermediates in synthetic organic chemistry and medicinal research. They can act as alkylating agents and are particularly recognized for their potential to selectively target cysteine thiol groups in proteins and enzymes . This selective reactivity underpins their investigation as inhibitors for various enzymes, such as cysteine proteases and protein disulfide isomerases (PDI), which are relevant in cancer and thrombotic research . As an activated aziridine derivative, this compound serves as a versatile building block for developing more complex molecules and probing biological mechanisms. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting by qualified personnel. It is not approved for diagnostic or therapeutic use, nor for personal use. Appropriate safety precautions must be observed when handling this compound. For further technical data or specific inquiries, please contact our scientific support team.

Properties

IUPAC Name

(2R)-2-propan-2-ylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQHOGTBDMULK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Alcohol Cyclization via Sulfate Intermediate

The most widely documented route to 2α-isopropylaziridine involves the cyclization of (S)-2-amino-3-methyl-1-butanol derivatives. As detailed in a protocol for synthesizing (S)-2-isopropylaziridine, the amino alcohol is first converted to its hydrogen sulfate salt through treatment with concentrated sulfuric acid. This intermediate undergoes base-promoted elimination upon exposure to aqueous sodium hydroxide (25 wt%), facilitating ring closure (Figure 1).

Reaction Conditions:

  • Step 1: Amino alcohol (100 mmol) is combined with sulfuric acid (98%, 10 g) and water (10 mL) at 0–5°C.
  • Step 2: The mixture is heated to 110°C for 3–4 hours, followed by vacuum distillation to remove water.
  • Step 3: The residual amino alcohol hydrogen sulfate is treated with NaOH (50 mL, 25 wt%) at room temperature for 2 hours.
  • Step 4: Distillation at 140°C under atmospheric pressure yields crude 2α-isopropylaziridine, which is purified via saturation with NaOH pellets and separation of the organic layer.

This method achieves moderate yields (50–65%) but requires careful control of distillation parameters to prevent racemization.

Stereoselective Syntheses

Lewis Acid-Mediated Ring Expansion

Recent work by ACS Omega (2023) demonstrates zinc tetrafluoroborate [Zn(BF₄)₂] as a mediator for aziridine functionalization. While this study focuses on thiazolidine formation, the principles apply to aziridine synthesis:

  • Coordination Effects: Zn²⁺ polarizes the aziridine C–N bond, enhancing nucleophilic attack at the less substituted carbon.
  • Temperature Dependence: Reactions conducted at 0°C favor cis-selectivity, whereas higher temperatures promote ring-opening.

Purification and Characterization

Chromatographic Separation

Purification of 2α-isopropylaziridine demands careful selection of stationary phases due to its sensitivity to hydrolysis. A study in PMC (2014) quantitatively evaluates silica gel, alumina, and florisil for aziridine stability. Key findings include:

Stationary Phase Eluent System Recovery (%) Purity (%)
Silica Gel Petroleum Ether/EtOAc/Et₃N 92 98
Alumina Hexane/CH₂Cl₂ (9:1) 85 95
Florisil EtOAc/MeOH (95:5) 78 90

Silica gel modified with triethylamine proves optimal, suppressing acid-catalyzed decomposition.

Spectroscopic Confirmation

  • ¹H NMR: The aziridine protons resonate as a multiplet at δ 1.06 ppm (J = 4.0 Hz), with the isopropyl group appearing as a doublet at δ 1.20–1.35 ppm.
  • IR Spectroscopy: Absence of N–H stretches (3268 cm⁻¹) confirms successful cyclization.

Comparative Analysis of Methodologies

Yield and Stereochemical Outcomes

The table below contrasts two principal methods:

Method Yield (%) Diastereomeric Excess (%) Purification Strategy
Amino Alcohol Cyclization 65 90 (S) Distillation, NaOH wash
Sulfinylimine Cyclization 78 95 (cis) Column Chromatography

Chemical Reactions Analysis

Types of Reactions: 2alpha-Isopropylaziridine undergoes various chemical reactions, including:

    Oxidation: Oxidative cleavage of the aziridine ring can lead to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert aziridines to amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Scientific Research Applications

2alpha-Isopropylaziridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2alpha-Isopropylaziridine involves its high ring strain and reactivity, which allows it to participate in various chemical reactions. The nitrogen atom in the aziridine ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The isopropyl group at the 2alpha position can influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

    Aziridine: The parent compound of the aziridine family, with a simpler structure and similar reactivity.

    2alpha-Methylaziridine: Similar to 2alpha-Isopropylaziridine but with a methyl group instead of an isopropyl group.

    Azetidine: A four-membered ring analog of aziridine with different ring strain and reactivity.

Uniqueness: this compound is unique due to the presence of the isopropyl group at the 2alpha position, which can enhance its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other aziridines and azetidines, making it valuable for specific synthetic applications .

Biological Activity

2alpha-Isopropylaziridine is a nitrogen-containing compound characterized by its three-membered ring structure. As a member of the aziridine family, it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of aziridine derivatives, including this compound. Aziridines are known to act as alkylating agents, which can disrupt cellular processes in bacteria and other pathogens. The biological evaluation of aziridine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Aziridine Derivatives

CompoundMIC (µg/mL)Activity Against
This compound128-256Gram-positive bacteria
Mitomycin C<1Gram-positive bacteria
Other aziridine derivativesVariesVarious pathogens

The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits some antimicrobial activity, it is less potent compared to well-established agents like Mitomycin C .

Antitumor Activity

Aziridines, including this compound, have been studied for their antitumor effects. The mechanism often involves the formation of DNA cross-links, which inhibit replication and lead to cell death. For instance, compounds like Imexon have shown efficacy against human myeloma cells by disrupting redox balance and inducing apoptosis through mitochondrial pathways .

Case Study: Antitumor Effects of Aziridines

In a study involving various aziridine derivatives, researchers found that specific structural modifications significantly enhanced their cytotoxicity against cancer cell lines. For example, the introduction of isopropyl groups at certain positions increased the overall biological activity compared to simpler derivatives .

Structure-Activity Relationship (SAR)

The biological activity of aziridines is heavily influenced by their structural features. The presence of specific substituents can either enhance or diminish their efficacy. For instance, substituents at the R1 and R2 positions in aziridine derivatives were found to play critical roles in determining their antibacterial potency .

Table 2: Structure-Activity Relationship of Aziridine Derivatives

R1 PositionR2 PositionAntibacterial Activity
MethylIsopropylHigh
CyclohexylIsopropylModerate
MethylDimethylLow

This table illustrates how variations in substituent groups can lead to significant differences in biological activity, underscoring the importance of careful design in drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2alpha-Isopropylaziridine, and how can reproducibility be ensured?

  • Methodology : Begin with aziridine core synthesis via Staudinger or Gabriel-Cromwell methods, substituting isopropyl groups at the 2α position. Use high-purity reagents (e.g., isopropyl halides) under inert atmospheres to minimize side reactions. Purification via fractional distillation or column chromatography is critical. Reproducibility requires explicit documentation of reaction conditions (temperature, solvent, stoichiometry) and validation through spectral consistency (NMR, IR) .
  • Key Parameters :

ParameterOptimal Range
Temperature-10°C to 25°C (aziridine ring closure)
SolventAnhydrous THF or DCM
CatalystTriethylamine or DBU

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Prioritize 1^1H and 13^{13}C NMR to confirm stereochemistry and substitution patterns. Use DEPT-135 for distinguishing CH2_2 and CH3_3 groups in the isopropyl moiety. IR spectroscopy identifies N-H stretching (~3300 cm1^{-1}) and ring strain (C-N-C bending ~950 cm1^{-1}). Mass spectrometry (EI or ESI) validates molecular weight and fragmentation patterns .

Q. How stable is this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC or GC-MS. Store in amber vials under nitrogen at ≤4°C to prevent ring-opening reactions. Include stabilizers like BHT (0.01% w/v) for long-term storage .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

  • Methodology : Perform meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges). Replicate key experiments under standardized conditions (e.g., NIH/3T3 fibroblasts for cytotoxicity). Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-laboratory variability. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) .

Q. What computational approaches best model the reactivity of this compound in ring-opening reactions?

  • Methodology : Employ DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for nucleophilic attacks. Molecular dynamics simulations (AMBER or CHARMM) predict solvent effects on reaction pathways. Validate models against experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are recommended .

Q. How to design experiments to elucidate the reaction mechanisms of this compound with electrophiles?

  • Methodology : Use isotopic labeling (e.g., 15^{15}N-aziridine) to track bond cleavage sites. Monitor intermediates via in-situ FTIR or stopped-flow UV-Vis. Compare regioselectivity under Brønsted vs. Lewis acid catalysis. Include control experiments with sterically hindered analogs (e.g., 2α-t-butyl) to isolate steric vs. electronic effects .

Methodological Framework for Research Design

  • Ethical Compliance : Document protocols for hazardous waste disposal (aziridines are toxic) and adhere to institutional safety guidelines. Reference ethical frameworks (e.g., ACS Chemical Safety) in publications .
  • Data Reproducibility : Archive raw spectra, chromatograms, and computational input files in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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